6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound with the molecular formula C8H12O2. It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system.
Vorbereitungsmethoden
The synthesis of 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the spirocyclic structure. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial production methods typically involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .
Analyse Chemischer Reaktionen
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Wirkmechanismus
The mechanism of action of 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.5]dec-6-ene: This compound shares a similar spirocyclic structure but lacks the ethenyl group, which may affect its reactivity and applications.
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: This compound has a different substitution pattern, leading to distinct chemical and physical properties.
The uniqueness of this compound lies in its ethenyl group, which imparts specific reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
118949-96-5 |
---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
6-ethenyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C10H14O2/c1-2-9-5-3-4-6-10(9)11-7-8-12-10/h2,5H,1,3-4,6-8H2 |
InChI-Schlüssel |
NRLQYBQNOWJMLK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CCCCC12OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.